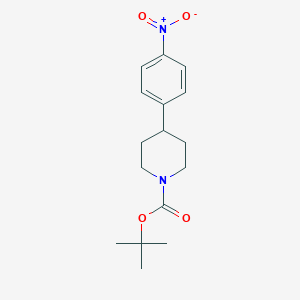

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is an organic compound with the molecular formula C16H22N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl substituent. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Vorbereitungsmethoden

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with N-Boc-4-iodopiperidine. . The reaction conditions include the use of chloro-trimethyl-silane, ethylene dibromide, zinc, and CelPure P 65 in N,N-dimethylacetamide. The reaction is carried out at room temperature for about 30 minutes .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

The major products formed from these reactions include the corresponding amine derivatives and deprotected piperidine compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in diverse chemical reactions, leading to the formation of complex molecules, including pharmaceuticals and biologically active compounds .

Pharmaceutical Development

- Drug Synthesis : The compound plays a crucial role in synthesizing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects, particularly in cancer treatment and as kinase inhibitors .

- Kinase Inhibition Studies : Recent studies have demonstrated that compounds derived from this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, one study showed that treatment with a related compound significantly decreased the proliferation of glioblastoma cells by modulating gene expression linked to tumor growth .

- Mechanistic Insights : The compound has been linked to the regulation of inositol phosphates, which are critical for various cellular processes, including growth and inflammatory responses . This modulation suggests potential for developing therapies targeting pathways relevant to cancer and other diseases.

Polymer Chemistry

In addition to its pharmaceutical applications, this compound is also used as an intermediate in synthesizing polymeric materials. Its ability to undergo polymerization reactions makes it valuable for producing novel materials with specific properties tailored for various industrial applications .

Case Study 1: Cancer Therapeutics

A study investigated the effects of a series of compounds derived from this compound on glioblastoma cell lines. The results indicated that these compounds could significantly inhibit cell growth by targeting specific signaling pathways associated with tumor progression .

Case Study 2: Kinase Activity Modulation

Research focused on the role of inositol phosphate multikinase (IPMK) revealed that compounds related to this compound could effectively modulate kinase activity, leading to altered gene expression profiles in cancer cells. This suggests a promising avenue for developing targeted therapies for cancers characterized by aberrant kinase signaling .

Wirkmechanismus

The mechanism of action of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is primarily related to its chemical reactivity and structural features. The nitrophenyl group can participate in various chemical reactions, while the Boc protecting group provides stability and allows for selective deprotection under specific conditions . The compound’s molecular targets and pathways are often studied in the context of its derivatives and their biological activities .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

N-Boc-4-piperidineacetaldehyde: A related compound used as a reactant in the synthesis of various pharmaceuticals and organic compounds.

N-Boc-piperidine: Another derivative of piperidine with applications in organic synthesis and drug development.

The uniqueness of this compound lies in its combination of the Boc protecting group and the nitrophenyl substituent, which confer specific reactivity and stability properties .

Biologische Aktivität

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20N2O3

- Molecular Weight : 288.34 g/mol

- Boiling Point : Approximately 510 °C

- Density : 1.3 g/cm³

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, revealing its potential as an antitumor agent and its interaction with specific biological pathways.

Antitumor Activity

Recent studies have evaluated the compound's efficacy against several cancer cell lines. For instance, it has shown significant cytotoxicity in human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 | 0.48 | Apoptosis induction |

| MCF-7 | 0.65 | G1 phase arrest |

| U937 | 1.54 | Caspase activation |

These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

The compound's biological activity is linked to its interaction with key signaling pathways involved in cell proliferation and survival. Studies indicate that it may modulate pathways associated with apoptosis and inflammation:

- Apoptosis Pathway : The compound has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Inflammatory Response : It appears to inhibit the release of inflammatory cytokines, potentially through modulation of NF-kB signaling.

Study on Glioblastoma Cells

In a study focusing on glioblastoma cells (U251), treatment with this compound resulted in a significant decrease in cell viability at concentrations above its IC50. The compound also influenced gene expression related to tumor progression:

- Gene Expression Changes : RNA-seq analysis revealed over 900 differentially expressed genes, implicating pathways related to tumor metastasis and cell growth regulation.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, although toxicity assessments are ongoing:

- Absorption : High bioavailability observed in animal models.

- Toxicity Profile : Initial findings indicate low toxicity at therapeutic doses, but further studies are necessary.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)17-10-8-13(9-11-17)12-4-6-14(7-5-12)18(20)21/h4-7,13H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXBHNXMRSXDRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.